Antirhin

Übersicht

Beschreibung

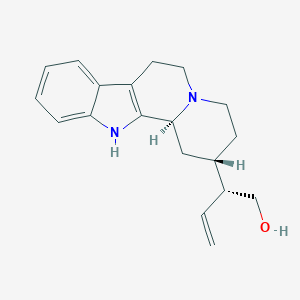

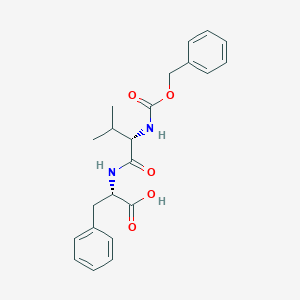

Antirhine is a member of beta-carbolines.

Antirhine is a natural product found in Strychnos angolensis, Strychnos camptoneura, and other organisms with data available.

Wissenschaftliche Forschungsanwendungen

Umfassende Analyse der Anwendungen von „Antirhin“

„this compound“, auch bekannt als „Anthirin“, ist eine Verbindung, die in verschiedenen Bereichen der wissenschaftlichen Forschung von Interesse ist. Nachfolgend finden Sie eine detaillierte Analyse seiner einzigartigen Anwendungen in verschiedenen wissenschaftlichen Bereichen.

Synthese von this compound-Alkaloiden: Die Synthese von this compound-Alkaloiden ist ein bedeutender Forschungsbereich aufgrund ihrer potenziellen biologischen Aktivitäten. Eine allgemeine Strategie für die Synthese dieser Alkaloide umfasst die Cyanid-katalysierte Imino-Stetter-Reaktion . Dieses Verfahren bietet einen Weg, um komplexe organische Strukturen zu schaffen, die in der Pharmakologie und chemischen Forschung eingesetzt werden könnten.

Kolorimetrische Bestimmung von Kohlenhydraten: Anthirin spielt eine entscheidende Rolle im Anthron-Test, der eine kolorimetrische Methode zur qualitativen und quantitativen Bestimmung von Kohlenhydraten ist . Dieser Test ist wichtig, um den Kohlenhydratgehalt in verschiedenen biologischen und Lebensmittelproben zu bestimmen, was die Nährwertanalyse und -forschung unterstützt.

Kohlenhydratanalyse in der Biochemie: In der Biochemie wird die Anthron-Methode verwendet, um die Kohlenhydratkonzentration in Proben zu bestimmen . Diese Methode ist unerlässlich, um die Stoffwechselwege und Energiespeichermechanismen in lebenden Organismen zu verstehen.

Chemische Bildung und Forschung: Die detaillierten Syntheseverfahren und Reaktionen, die this compound beinhalten, liefern wertvolles Lehrmaterial für die Lehre der organischen Chemie und der Synthesemethoden . Dieses Wissen ist entscheidend für Studenten und Forscher, die neue Syntheserouten in der chemischen Forschung entwickeln.

Entwicklung von Synthesemethoden: Die Forschung an this compound hat zur Entwicklung neuer Synthesemethoden geführt, die auf den Aufbau verschiedener organischer Verbindungen angewendet werden können . Diese Methoden sind entscheidend für die Erweiterung des Instrumentariums, das synthetischen Chemikern zur Verfügung steht.

Pharmazeutische Forschung: Die strukturelle Komplexität und die potenzielle biologische Aktivität von this compound-Alkaloiden machen sie zu Zielen für die pharmazeutische Forschung . Das Verständnis ihrer Synthese kann zur Entdeckung neuer Medikamente und Therapeutika führen.

Analytische chemische Verfahren: Die Prinzipien, die dem Anthron-Test zugrunde liegen, der Anthirin beinhaltet, werden in der analytischen Chemie angewendet, um neue Verfahren zur Detektion und Quantifizierung chemischer Substanzen zu entwickeln . Diese Verfahren sind entscheidend für die Qualitätskontrolle in der pharmazeutischen und Lebensmittelindustrie.

Biochemische Analyse

Biochemical Properties

Antirhine plays a crucial role in biochemical reactions, particularly in its interactions with various enzymes, proteins, and other biomolecules. It has been observed to interact with key enzymes involved in cellular metabolism and signaling pathways. For instance, Antirhine has shown inhibitory effects on certain enzymes, which can lead to alterations in metabolic flux and cellular homeostasis . Additionally, it interacts with proteins involved in apoptosis, thereby influencing cell survival and death mechanisms .

Cellular Effects

Antirhine exerts significant effects on various types of cells and cellular processes. It has been demonstrated to induce cytotoxicity and apoptosis in human adenocarcinoma cells, including MCF-7, HepG2, and HeLa cells . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Antirhine has been shown to increase the apoptotic cell population in cancer cells, thereby promoting programmed cell death .

Molecular Mechanism

The molecular mechanism of Antirhine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Antirhine binds to specific proteins and enzymes, leading to their inhibition or activation. This interaction can result in the modulation of signaling pathways that regulate cell proliferation, apoptosis, and other cellular processes . Furthermore, Antirhine’s influence on gene expression contributes to its overall biological effects, including its cytotoxic and apoptotic properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Antirhine have been observed to change over time. Studies have shown that Antirhine’s stability and degradation can impact its long-term effects on cellular function. For instance, prolonged exposure to Antirhine can lead to sustained cytotoxic effects in cancer cells, while its degradation products may exhibit different biological activities . Understanding these temporal effects is crucial for optimizing its therapeutic potential.

Dosage Effects in Animal Models

The effects of Antirhine vary with different dosages in animal models. Research has indicated that there are threshold effects, where low doses may have minimal impact, while higher doses can induce significant biological responses. At high doses, Antirhine has been associated with toxic or adverse effects, highlighting the importance of dosage optimization in preclinical studies . These findings underscore the need for careful consideration of dosage when evaluating Antirhine’s therapeutic potential.

Metabolic Pathways

Antirhine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It has been shown to affect metabolic flux and metabolite levels, thereby influencing cellular homeostasis. For example, Antirhine’s interaction with enzymes involved in arginine metabolism can impact the production of nitric oxide and other metabolites, which play critical roles in cellular function and signaling .

Transport and Distribution

The transport and distribution of Antirhine within cells and tissues involve specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. Antirhine’s distribution can affect its biological activity, as its presence in specific tissues or organelles may enhance or inhibit its effects . Understanding these transport mechanisms is essential for developing targeted therapeutic strategies.

Subcellular Localization

Antirhine’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact its activity and function, as the compound may exert different effects depending on its cellular context. For instance, Antirhine’s presence in the mitochondria can enhance its pro-apoptotic effects, while its localization in the cytoplasm may influence other cellular processes .

Eigenschaften

IUPAC Name |

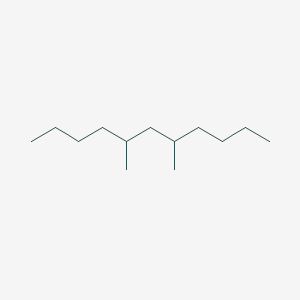

(2R)-2-[(2S,12bS)-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]but-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O/c1-2-13(12-22)14-7-9-21-10-8-16-15-5-3-4-6-17(15)20-19(16)18(21)11-14/h2-6,13-14,18,20,22H,1,7-12H2/t13-,14-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYMNVEAAYOFGCI-DEYYWGMASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(CO)C1CCN2CCC3=C(C2C1)NC4=CC=CC=C34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@@H](CO)[C@H]1CCN2CCC3=C([C@@H]2C1)NC4=CC=CC=C34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40936319 | |

| Record name | 2-(1,2,3,4,6,7,12,12b-Octahydroindolo[2,3-a]quinolizin-2-yl)but-3-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40936319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16049-28-8 | |

| Record name | (βR,2S,12bS)-β-Ethenyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine-2-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16049-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhazinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016049288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1,2,3,4,6,7,12,12b-Octahydroindolo[2,3-a]quinolizin-2-yl)but-3-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40936319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromoimidazo[1,2-B]pyridazine](/img/structure/B100983.png)

![2-Propylbenzo[d]thiazole](/img/structure/B101001.png)